Icosapent methyl

Catalog No.
S629423
CAS No.
2734-47-6
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icosapent methyl

CAS Number

2734-47-6

Product Name

Icosapent methyl

IUPAC Name

methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-

InChI Key

QWDCYFDDFPWISL-JEBPEJKESA-N

SMILES

Array

Synonyms

(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester;(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester; all-cis- 5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester; Methyl 5Z,8Z,11Z,14Z,17Z-eicosapentaenoate; Methyl all-cis-5,8,11

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC

The exact mass of the compound cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Icosapent methyl (CAS 2734-47-6), the methyl ester of eicosapentaenoic acid (EPA), is a highly purified polyunsaturated omega-3 derivative utilized primarily as an analytical reference standard and a precise synthetic intermediate. With a defined all-cis-5,8,11,14,17 stereochemistry, it exhibits significantly higher volatility and thermal stability than its free acid counterpart . In procurement contexts, it is specifically selected for its direct, plug-and-play compatibility with gas chromatography (GC) workflows, where it serves as a critical calibration component in Fatty Acid Methyl Ester (FAME) profiling for microalgal and marine oils .

Substituting Icosapent methyl with EPA free acid or Icosapent ethyl (EPA ethyl ester) introduces severe workflow inefficiencies and analytical errors. EPA free acid lacks sufficient volatility for direct GC-FID/MS analysis, causing severe peak tailing and requiring hazardous, time-consuming in-situ derivatization which can induce isomerization of the delicate all-cis double bonds [1]. Conversely, while Icosapent ethyl is volatile, its retention time deviates from standardized FAME calibration libraries (such as NIST SRM 2377), rendering it incompatible with established multi-component lipidomic methods and forcing laboratories to develop and validate custom retention time curves [2].

Direct GC Compatibility and Elimination of Derivatization

Icosapent methyl is inherently optimized for GC analysis, eluting cleanly without pre-treatment. In contrast, utilizing EPA free acid requires a mandatory esterification step (often 14 hours at 45 °C in 8% HCl/methanol) to achieve sufficient volatility [1]. The methyl ester form provides sharp, symmetrical peaks and prevents the column degradation associated with injecting free carboxylic acids.

Evidence DimensionDerivatization requirement for GC-MS/FID
Target Compound Data0 hours (ready for direct injection)
Comparator Or BaselineEPA free acid: 1–14 hours of derivatization depending on protocol
Quantified DifferenceEliminates 100% of pre-analytical derivatization time and associated reagent costs
ConditionsStandard GC-MS/FID lipidomic profiling

Procuring the methyl ester directly bypasses hazardous sample prep, accelerating throughput and eliminating the risk of double-bond isomerization.

Standardized Retention Time Alignment in FAME Libraries

For quantitative lipidomics, analytical standards must match the target analytes precisely. Icosapent methyl provides a perfect 1:1 retention time match with standard FAME libraries, such as the 26-component NIST SRM 2377[1]. When Icosapent ethyl is used as a substitute, its retention time shifts significantly—achieving baseline separation from methyl esters on high-polarity columns like SLB-IL111—leading to peak misidentification in complex biological matrices [2].

Evidence DimensionLibrary compatibility and retention time matching
Target Compound DataDirect match with standard FAME libraries (e.g., NIST SRM 2377)
Comparator Or BaselineIcosapent ethyl: Shifted retention times requiring custom calibration
Quantified DifferencePrevents quantitation error and misidentification in complex mixtures
ConditionsHigh-resolution capillary GC (e.g., SLB-IL111 or HP-88 columns)

Ensures plug-and-play compatibility with global lipidomic databases, avoiding the labor-intensive recalibration required if ethyl esters are used.

High-Sensitivity GC-MS Quantification

When analyzing complex marine oils or biological samples, high sensitivity is paramount. Utilizing Icosapent methyl as the target analyte in GC-MS workflows enables exceptional precision, achieving a Limit of Detection (LOD) of 0.08 ng and a Relative Standard Deviation (RSD) of less than 1.05% [1]. Attempting to quantify crude EPA mixtures or unesterified forms fails to reach this level of baseline resolution and reproducibility due to peak broadening and matrix interference.

Evidence DimensionLimit of Detection (LOD) and Precision (RSD)
Target Compound DataLOD of 0.08 ng, RSD < 1.05%
Comparator Or BaselineUnesterified EPA / Crude mixtures: Higher LODs and RSDs due to peak tailing
Quantified DifferenceAchieves sub-nanogram detection limits with >98.95% precision
ConditionsGC-MS analysis of fish oil nutritional capsules

Procuring the purified methyl ester standard is essential for validating high-sensitivity assays that require strict regulatory compliance and ultra-low detection limits.

Elimination of Isomerization Risks During Sample Prep

The five cis-double bonds in eicosapentaenoic acid are highly sensitive to isomerization under harsh conditions. Procuring Icosapent methyl directly avoids the need for aggressive in-house esterification of EPA free acid, which often requires heating at 45 °C for up to 14 hours with acidic catalysts (e.g., HCl/methanol) [1]. Bypassing this step ensures that the all-cis stereochemistry remains completely intact for accurate calibration.

Evidence DimensionExposure to isomerizing conditions
Target Compound Data0 hours of high-temp acidic exposure
Comparator Or BaselineEPA free acid: Up to 14 hours at 45 °C in 8% HCl/methanol
Quantified DifferenceEliminates 100% of the thermal and acidic stress associated with FAME preparation
ConditionsStandard FAME derivatization protocols for lipid extraction

Guarantees the stereochemical integrity of the reference standard, preventing calibration errors caused by trans-isomer artifacts.

Calibration of GC-FID/MS Instruments for FAME Analysis

Icosapent methyl is the mandatory choice for calibrating gas chromatographs used in the quantification of omega-3 fatty acids in marine oils, microalgae, and infant formulas. Its use ensures direct retention time alignment with standardized regulatory methods that rely on FAME libraries [1].

Metabolic and Lipidomic Biomarker Profiling

For clinical research assessing blood or tissue omega-3 levels, extracting lipids and converting them to FAMEs is the standard protocol. Procuring highly pure Icosapent methyl as an analytical standard guarantees accurate sub-nanogram quantification of endogenous EPA levels against complex biological backgrounds.

Reference Standard for Dietary Supplement Validation

Quality control laboratories validating the EPA content of commercial fish oil capsules require precise, single-compound standards. Icosapent methyl allows for the exact determination of EPA concentrations with RSDs below 1.05%, ensuring that products meet strict label claims without the interference seen in crude standard mixtures[2].

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Exact Mass

316.240230259 Da

Monoisotopic Mass

316.240230259 Da

Heavy Atom Count

23

Appearance

Unit:25 mgPurity:99%Physical liquid

UNII

2O598O936I

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]

Pictograms

Irritant

Irritant

Wikipedia

Icosapent methyl

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023
1. C. Song, S. Zhao, Expert Opin Investig Drugs, Vol. 16(10) pp. 1627-1638, 20072. Masahiro Murata, Journal of Biological Chemistry, Vol. 276 pp. 31422-31428, 20013. Jason D. Morrow, Journal of Biological Chemistry, Vol. 283 pp. 12043-12055, 2008

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